molecular formula C18H20N2O3 B3119254 N-(Benzyloxycarbonyl)-L-alanine benzylamide CAS No. 2489-19-2

N-(Benzyloxycarbonyl)-L-alanine benzylamide

Cat. No. B3119254
CAS RN: 2489-19-2
M. Wt: 312.4 g/mol
InChI Key: WYFYJIYTOARNTF-AWEZNQCLSA-N
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Description

“N-(Benzyloxycarbonyl)-L-alanine benzylamide” is a compound that belongs to the class of organic compounds known as N-benzyloxycarbonyl derivatives . These are organic compounds containing a carbonyl group substituted with a benzyloxy group .


Synthesis Analysis

The synthesis of N-benzyloxycarbonyl derivatives, such as “N-(Benzyloxycarbonyl)-L-alanine benzylamide”, can be achieved through palladium-catalyzed carbonylative aminohomologation of aryl halides . This reaction proceeds via a tandem palladium-catalyzed formylation, followed by imine formation and formic acid-mediated reduction . Both aryl iodides and bromides are suitable substrates and a wide range of synthetically useful amines are efficiently obtained in moderate to excellent yields .


Molecular Structure Analysis

The molecular structure of “N-(Benzyloxycarbonyl)-L-alanine benzylamide” can be analyzed using quantum chemical calculations and spectral analysis . The geometric parameters can be theoretically obtained and compared with experimental data . The frontier molecular orbital band gap energy can confirm the reactivity and stability of the molecule .


Chemical Reactions Analysis

The N-benzyl protecting group in “N-(Benzyloxycarbonyl)-L-alanine benzylamide” can be removed under various reaction conditions . For instance, the palladium-on-carbon (Pd/C)-catalyzed hydrogenative deprotection of the N-benzyl protecting group can be effectively facilitated by the combined use of niobic acid-on-carbon (Nb2O5/C) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(Benzyloxycarbonyl)-L-alanine benzylamide” can be analyzed using various techniques . For instance, the heat capacities can be measured over a certain temperature range . A solid-liquid phase transition corresponding to the melting process can also be observed .

Safety and Hazards

The safety data sheet for N-(Benzyloxycarbonyl) compounds suggests that they should be used as laboratory chemicals . Uses advised against include food, drug, pesticide, or biocidal product use .

Future Directions

The protection of amino acid reactive functionalities, including the α-amino group, the side chain, or the carboxylic acid terminus, is an essential strategy in peptide chemistry . This is mandatory to achieve efficient synthesis of target molecules . Therefore, the study and application of N-benzyloxycarbonyl derivatives, such as “N-(Benzyloxycarbonyl)-L-alanine benzylamide”, have significant potential in the field of peptide synthesis .

properties

IUPAC Name

benzyl N-[(2S)-1-(benzylamino)-1-oxopropan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-14(17(21)19-12-15-8-4-2-5-9-15)20-18(22)23-13-16-10-6-3-7-11-16/h2-11,14H,12-13H2,1H3,(H,19,21)(H,20,22)/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYFYJIYTOARNTF-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Benzyloxycarbonyl)-L-alanine benzylamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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